3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine is a complex organic compound characterized by the presence of a pyrrolidine ring attached to a pyridine ring, with a trifluoromethyl group positioned at the 5-position of the pyridine. The compound is notable for its potential applications in medicinal chemistry and as a building block in synthetic organic chemistry. Its molecular formula is , and it has a molecular weight of approximately 216.20 g/mol .
The synthesis of 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine typically involves two main steps: the formation of the pyrrolidine ring and its subsequent attachment to the pyridine ring.
In industrial settings, large-scale synthesis may utilize continuous flow reactors to enhance yield and purity. Advanced purification techniques are employed to isolate the desired product efficiently, ensuring that impurities are minimized, which is crucial for applications in drug development and research.
The molecular structure of 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine can be represented through various chemical notations:
These representations highlight the stereochemistry and functional groups present in the molecule.
3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine can undergo several types of chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcomes:
The mechanism of action for 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine involves its interaction with specific biological targets. The pyrrolidine moiety may interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The presence of the trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and potentially influencing pharmacokinetic properties.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 216.20 g/mol |
Density | Not Available |
Boiling Point | Not Available |
Melting Point | Not Available |
The compound exhibits significant stability under standard conditions but may react under specific circumstances such as strong oxidizing or reducing environments. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry .
3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine has diverse applications across several scientific fields:
This compound's unique structural features make it valuable for ongoing research and development in both academic and industrial settings.
Chiral pyridine derivatives represent a pharmaceutically privileged scaffold due to their capacity for stereoselective target interactions, which critically influence drug efficacy and safety profiles. The incorporation of a stereochemically defined pyrrolidine ring, particularly with (2R) configuration, enables precise spatial orientation for binding chiral biological targets—a design principle observed in numerous therapeutic agents. The pyrrolidine nitrogen facilitates hydrogen bonding and cation-π interactions, while its conformational restraint enhances binding selectivity compared to flexible aliphatic amines. This stereochemical precision translates directly to differential pharmacodynamic outcomes, as evidenced by the distinct biological activities exhibited by enantiomeric pairs of similar compounds [1] [3].
Table 1: Therapeutic Significance of Chiral Pyridine/Pyrrolidine Hybrids in Approved Drugs
Drug Compound | Therapeutic Category | Key Structural Features | Role of Chirality |
---|---|---|---|
Tofacitinib | Anti-inflammatory | Pyrrolo[2,3-d]pyrimidine core | (3R)-configuration enables JAK1/3 selectivity |
Vonoprazan | Anti-ulcerative | Fluorinated pyrrolidine-pyridine linker | Stereospecific proton pump inhibition |
Tipranavir | Antiretroviral | Trifluoromethylated pyridine component | (R)-configuration optimizes HIV protease binding |
Prodigiosin derivatives | Anticancer | Tripyrrole with chiral centers | Stereochemistry dictates DNA intercalation mode |
3-[(2R)-pyrrolidinyl]pyridine analogs | PARP inhibition | (2R)-pyrrolidine attached to pyridine | Enantioselective enzyme inhibition (e.g., PARP7) |
The molecular architecture of 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine exemplifies strategic design for central nervous system (CNS) penetration, where its predicted logP (1.8 ± 0.3) and polar surface area (~45 Ų) suggest moderate blood-brain barrier permeability [1]. These properties are particularly advantageous for targeting neurological malignancies and CNS disorders. The compound's stereochemistry further enables differential engagement with inflammatory pathways, as demonstrated by its structural analog's suppression of NLRP3 inflammasome in microglial cells (IC₅₀ = 5 μM), highlighting the significance of the (2R)-configuration in neuropharmacology applications [1] [3].
The trifluoromethyl (-CF₃) group constitutes a critical pharmacophore that profoundly influences ligand-receptor interactions and absorption, distribution, metabolism, and excretion (ADME) properties. When positioned ortho to the pyridine nitrogen in 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine, the -CF₃ group exerts strong electron-withdrawing effects that reduce the basicity of the pyridine nitrogen, thereby enhancing membrane permeability. This strategic placement also creates a steric and electronic environment conducive to π-stacking interactions within enzymatic binding pockets, a feature exploited in numerous therapeutically active compounds [5]. Approximately 40% of modern pharmaceuticals incorporate fluorine atoms, with nearly 20% containing specifically the trifluoromethyl group due to its demonstrated benefits in enhancing drug-like properties [5].
Table 2: Physicochemical and Biological Impacts of Trifluoromethyl Substitution
Property Modulation | Mechanistic Influence | Therapeutic Advantage | Experimental Evidence |
---|---|---|---|
Lipophilicity Enhancement | Increased logP (ΔlogP = +0.5-1.0) | Improved membrane permeability | Predicted logP 1.8 ± 0.3 for 3-[(2R)-pyrrolidinyl]-5-TFMP |
Metabolic Stability | C-F bond inertness toward oxidative metabolism | Extended plasma half-life | Reduced hepatic clearance in fluorinated pharmaceuticals |
Binding Affinity | Dipole moment enhancement (μ = 2.3 D) and hydrophobic interactions | Enhanced target engagement | IC₅₀ improvements in TFMP-containing enzyme inhibitors |
Bioisosteric Properties | Similar sterics to methyl with distinct electrostatics | Optimized steric occupancy with modified electronic environment | Improved selectivity profiles in kinase inhibitors |
pKa Modulation | Electron-withdrawing effect on adjacent heterocycles | Favorable ionization state for target binding | Measured pKa shifts in pyridine-TFMP analogs |
The trifluoromethyl group significantly improves metabolic stability by resisting cytochrome P450-mediated oxidation, thereby extending the compound's plasma half-life. This property is particularly valuable for chronic therapeutic applications such as oncology, where sustained target engagement is essential. The strong carbon-fluorine bonds (bond energy ~485 kJ/mol) provide exceptional stability against metabolic degradation, while the group's hydrophobicity (Hansch π parameter = 0.88) enhances passive diffusion across biological membranes [1] [5]. These properties collectively contribute to the observed enhancement in bioavailability for trifluoromethyl-containing pharmaceuticals, including those derived from 2,3-dichloro-5-(trifluoromethyl)pyridine intermediates that share structural similarities with the subject compound [5] [6].
Current research on 3-[(2R)-pyrrolidin-2-yl]-5-(trifluoromethyl)pyridine reveals several promising therapeutic avenues but remains constrained by significant synthetic and pharmacological challenges. The compound demonstrates notable potential as a poly(ADP-ribose) polymerase 7 (PARP7) inhibitor, a therapeutic target in oncology due to its role in cancer cell stress response pathways. However, direct mechanistic evidence remains limited compared to its 2-trifluoromethyl structural analog, which exhibits confirmed PARP7 inhibitory activity [1]. This knowledge gap highlights the critical need for dedicated biochemical profiling to establish structure-activity relationship (SAR) differences between positional isomers and clarify the specific target engagement mechanisms for the 5-trifluoromethyl derivative.
Significant challenges persist in synthetic methodology, particularly regarding stereoselective large-scale production. Existing routes for analogous compounds reveal limitations:
The following critical research gaps demand attention:
Emerging evidence suggests unexplored therapeutic applications beyond oncology, particularly in infectious diseases where trifluoromethylpyridine derivatives demonstrate antiviral potential and in neuroinflammation where chiral pyrrolidine compounds modulate microglial activation [3] [5]. Addressing these research priorities would significantly advance the therapeutic translation of this structurally sophisticated chiral compound, potentially establishing it as a versatile scaffold for multiple therapeutic applications through rational drug design approaches.
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7